molecular formula C21H29NO3 B6061267 [1-[(4,5-Dimethylfuran-2-yl)methyl]-3-(2-phenoxyethyl)piperidin-3-yl]methanol

[1-[(4,5-Dimethylfuran-2-yl)methyl]-3-(2-phenoxyethyl)piperidin-3-yl]methanol

Cat. No.: B6061267
M. Wt: 343.5 g/mol
InChI Key: PGPBBFMUIHRBAE-UHFFFAOYSA-N
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Description

[1-[(4,5-Dimethylfuran-2-yl)methyl]-3-(2-phenoxyethyl)piperidin-3-yl]methanol is a complex organic compound that features a piperidine ring substituted with a dimethylfuran and a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(4,5-Dimethylfuran-2-yl)methyl]-3-(2-phenoxyethyl)piperidin-3-yl]methanol typically involves multi-step organic reactions One common approach is to start with the piperidine ring, which is then functionalized with the dimethylfuran and phenoxyethyl groups through a series of substitution reactions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

[1-[(4,5-Dimethylfuran-2-yl)methyl]-3-(2-phenoxyethyl)piperidin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the type of substitution, but typical reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [1-[(4,5-Dimethylfuran-2-yl)methyl]-3-(2-phenoxyethyl)piperidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme activity and receptor binding.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets suggests it could be used in the development of new drugs.

Industry

Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [1-[(4,5-Dimethylfuran-2-yl)methyl]-3-(2-phenoxyethyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[1-[(4,5-dimethylfuran-2-yl)methyl]-3-(2-phenoxyethyl)piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3/c1-17-13-20(25-18(17)2)14-22-11-6-9-21(15-22,16-23)10-12-24-19-7-4-3-5-8-19/h3-5,7-8,13,23H,6,9-12,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPBBFMUIHRBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)CN2CCCC(C2)(CCOC3=CC=CC=C3)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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